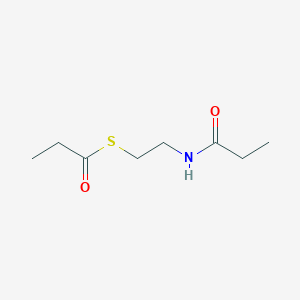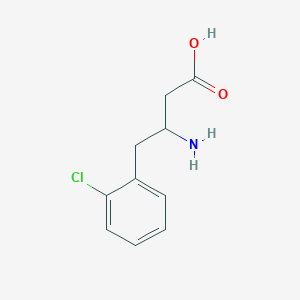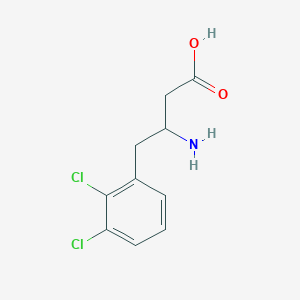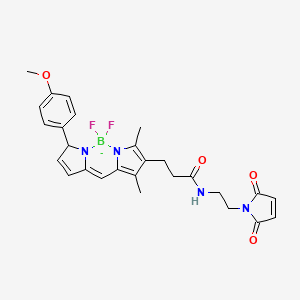
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a methoxy group attached to a benzenesulfonyl moiety, which is further linked to a piperazine ring The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzenesulfonyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the piperazine ring.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride can be compared with other sulfonyl piperazines:
Similar Compounds: Examples include 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride and 1-(2-Methoxy-benzenesulfonyl)-pyrrolidin-3-ylamine hydrochloride
Uniqueness: The presence of the methoxy group and the specific arrangement of the sulfonyl and piperazine moieties confer unique chemical and biological properties to this compound, distinguishing it from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Eigenschaften
CAS-Nummer |
1162262-37-4 |
|---|---|
Molekularformel |
C11H18Cl2N2O3S |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)sulfonylpiperazine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O3S.2ClH/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H |
InChI-Schlüssel |
OOJJNFARDDBPCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)

![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)



![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)
